1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-2-13-7-9-15(10-8-13)24-12-14(11-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-10,14H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFTHXIYIHRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Formation of the pyrrolidinone core: This step often involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures to 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial applications. Research on related compounds has demonstrated effectiveness against a range of bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antibacterial activity .
Agrochemical Applications
Pesticidal Activity:
The oxadiazole moiety is known for its insecticidal properties. Preliminary studies suggest that this compound could serve as a basis for developing novel pesticides. The compound's ability to disrupt insect hormonal systems or interfere with neurotransmission pathways presents a promising avenue for agricultural pest control .
Neuropharmacology
Cognitive Enhancers:
Given the pyrrolidine framework's association with cognitive enhancement, this compound may have applications in treating neurodegenerative diseases or cognitive disorders. Research into similar structures has indicated potential for improving memory and learning capabilities through modulation of neurotransmitter systems .
Case Study 1: Anticancer Efficacy
In a study conducted on various oxadiazole derivatives, one derivative exhibited IC50 values in the low micromolar range against multiple cancer cell lines. This study highlights the potential of similar compounds in targeted cancer therapies.
Case Study 2: Insecticidal Activity
A derivative containing the oxadiazole ring was tested against common agricultural pests and showed significant mortality rates at low concentrations. This case underscores the feasibility of developing eco-friendly pesticides derived from such compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Key Observations :
- The 2-fluorophenyl substituent in the target compound may confer stronger π-π stacking interactions compared to pyridinyl or ethoxyphenyl groups .
- Ethyl vs.
Pyrrolidin-2-one Derivatives with Fluorinated Aromatics
Fluorinated aromatic systems are prevalent in drug design. Notable analogues include:
Key Observations :
- Substituent Position : The 2-fluorophenyl in the target compound may induce different steric effects compared to 3-chloro-4-fluorophenyl (), altering target binding .
- Functional Groups : Unlike the diazo-acetyl group in , the oxadiazole in the target compound offers stability, suggesting better in vivo longevity .
Biological Activity
1-(4-Ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrolidine moiety with an oxadiazole ring, which has been associated with various biological effects including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 331.4 g/mol. The structure consists of an ethylphenyl group and a fluorophenyl-substituted oxadiazole, contributing to its bioactivity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.16 | Induction of apoptosis via caspase activation |
| Similar Oxadiazole Derivative | A549 | 0.12 | Cell cycle arrest at G1 phase |
| Another Oxadiazole Compound | HCT116 | 0.19 | Inhibition of EGFR signaling |
These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them potential candidates for further development as anticancer agents .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Oxadiazole Derivative | Escherichia coli | 16 µg/mL |
These findings suggest that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of these compounds .
Mechanistic Studies
Mechanistic studies involving molecular docking simulations have indicated that the compound may interact effectively with target proteins involved in cancer progression and microbial resistance. The presence of the fluorine atom in the structure enhances lipophilicity and binding affinity to target sites .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives in vitro against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that modifications in substituents significantly affected biological activity. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?
Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, a two-step protocol involving (i) condensation of 2-fluorobenzamidoxime with a pyrrolidin-2-one-derived carboxylic ester and (ii) thermal or acid-catalyzed cyclization is widely used. Key parameters include stoichiometric control of nitrile oxides and rigorous anhydrous conditions to minimize side reactions. Structural validation via -NMR (e.g., characteristic oxadiazole proton absence) and IR (C=N-O stretching at ~960 cm) is critical .
Basic: How is the stereochemistry of the pyrrolidin-2-one core confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, in analogous compounds, SC-XRD revealed the planar conformation of the pyrrolidin-2-one ring and the spatial orientation of substituents (e.g., dihedral angles between the oxadiazole and fluorophenyl groups). Alternative methods include NOESY NMR to probe spatial proximity of protons .
Advanced: How can regioselectivity challenges during oxadiazole formation be addressed?
Answer:
Regioselectivity is influenced by electronic and steric effects. Computational tools (DFT calculations) predict favorable transition states for cyclization pathways. Experimentally, using electron-deficient acylating agents (e.g., trifluoroacetic anhydride) directs cyclization to the desired position. Monitoring via LC-MS during reaction optimization helps identify and suppress regioisomeric byproducts .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies in -NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects or dynamic conformational changes. Compare experimental data with DFT-simulated spectra (using solvents like DMSO-d) and validate with 2D NMR (COSY, HSQC). For example, in fluorophenyl-containing analogs, fluorine’s electronegativity significantly perturbs neighboring proton environments, necessitating adjusted computational models .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
The oxadiazole ring’s hydrolytic susceptibility requires pH optimization. Stability studies in buffered solutions (pH 1–7.4) monitored via HPLC identify degradation products (e.g., ring-opened amides). Introducing electron-withdrawing groups (e.g., fluorophenyl) enhances oxadiazole stability by reducing electron density at the O–N bond. Accelerated stability testing (40°C/75% RH) further informs formulation strategies .
Advanced: How to design structure-activity relationship (SAR) studies targeting CNS applications?
Answer:
Focus on modular substitutions:
- Pyrrolidin-2-one core : Modify the 4-ethylphenyl group to alter lipophilicity (logP) and blood-brain barrier penetration.
- Oxadiazole substituents : Replace 2-fluorophenyl with bioisosteres (e.g., thiophene) to assess potency changes.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like GABA receptors, leveraging crystallographic data from analogs .
Advanced: How to address low yields in the final coupling step?
Answer:
Low yields often stem from steric hindrance at the pyrrolidin-2-one’s 4-position. Strategies include:
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
- In situ FTIR monitoring : Track intermediate formation to optimize reaction quenching .
Advanced: What analytical techniques validate batch-to-batch consistency?
Answer:
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted fluorophenyl precursors).
- DSC/TGA : Assess thermal behavior (melting point, decomposition profile) to confirm crystalline form consistency.
- Elemental analysis : Verify C/H/N/F content against theoretical values (e.g., ±0.3% tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
